molecular formula C7H5Cl3O3S B13500984 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13500984
M. Wt: 275.5 g/mol
InChI Key: LIQSFCGREJVYJT-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dichloro-5-methoxybenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phosphorus oxychloride and sodium benzenesulfonate. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with an amine may yield a sulfonamide derivative .

Scientific Research Applications

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a distinct electronic environment on the benzene ring, affecting its chemical behavior .

Properties

Molecular Formula

C7H5Cl3O3S

Molecular Weight

275.5 g/mol

IUPAC Name

2,4-dichloro-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3

InChI Key

LIQSFCGREJVYJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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